CCR5 Antagonist Potency: 10.9-Fold Superiority Over Structurally Related Analog in Identical Cell-Based Assay
6-(4-Isopropylphenyl)pyridin-3-amine demonstrates an IC₅₀ of 0.110 nM as a CCR5 receptor antagonist, representing a 10.9-fold improvement in potency compared to a closely related chemotype analog (IC₅₀ = 1.20 nM) tested under identical experimental conditions [1]. This difference translates to over one log unit of enhanced target engagement at equivalent molar concentrations.
| Evidence Dimension | CCR5 receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.110 nM |
| Comparator Or Baseline | Related chemotype analog (CHEMBL2164213 / BDBM50394605): IC₅₀ = 1.20 nM |
| Quantified Difference | 10.9-fold greater potency |
| Conditions | P4R5 cells co-expressing CD4 and LTR-beta-gal construct; assessed as inhibition of HIV gp120-mediated cell-cell fusion |
Why This Matters
For research programs investigating HIV entry inhibition or CCR5-mediated inflammatory pathways, selecting the 0.110 nM potency compound over the 1.20 nM analog reduces the required compound concentration by approximately 91% to achieve equivalent target coverage, minimizing off-target exposure and conserving limited research material.
- [1] BindingDB. BDBM50394601 (CHEMBL2164217). Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal construct. IC₅₀: 0.110 nM. View Source
